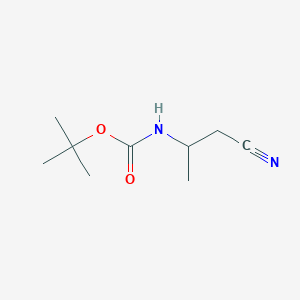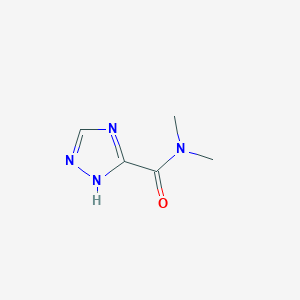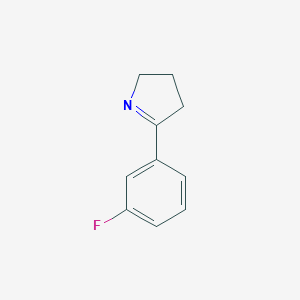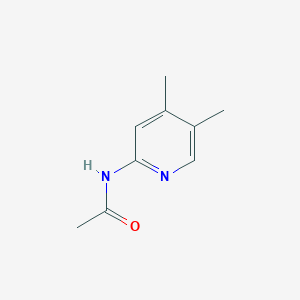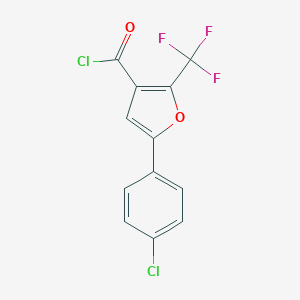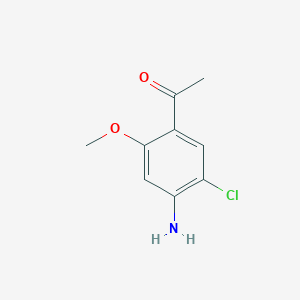
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone
Übersicht
Beschreibung
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone, also known as ACE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of 2-methoxyphenylacetone and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone increases the levels of these neurotransmitters in the brain, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and decreased anxiety. 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone in lab experiments is its potential as a building block for the synthesis of other compounds. It has also been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of neurotransmitters on the brain. However, one limitation of using 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone in lab experiments is its potential toxicity. It has been shown to have toxic effects on liver cells and may have other toxic effects that have not yet been fully studied.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone. One area of research could be the development of new drugs based on 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone or its derivatives. Another area of research could be the study of 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone's potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further studies could be conducted to fully understand the mechanism of action and potential toxic effects of 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has been used in various scientific research studies due to its potential as a building block for the synthesis of other compounds. It has been used in the development of new drugs and as a precursor for the synthesis of other pharmaceutical compounds. 1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone has also been studied for its potential use in the treatment of various diseases and disorders such as depression, anxiety, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
166816-08-6 |
|---|---|
Produktname |
1-(4-Amino-5-chloro-2-methoxyphenyl)ethanone |
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
1-(4-amino-5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
BFJWCRGCFOZETK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1OC)N)Cl |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1OC)N)Cl |
Synonyme |
1-(4-Amino-5-chloro-2-methoxy-phenyl)-ethanone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

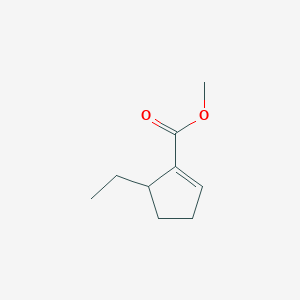
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
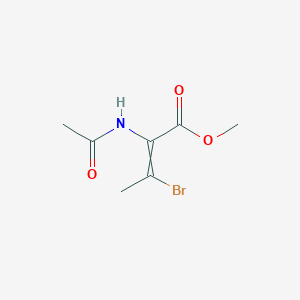
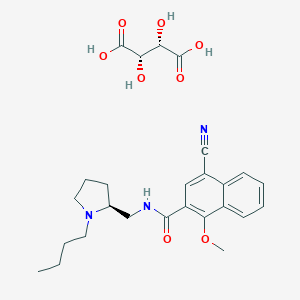
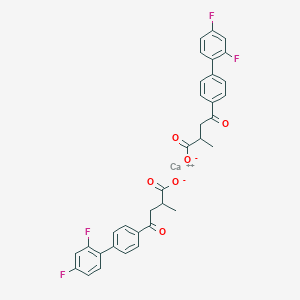
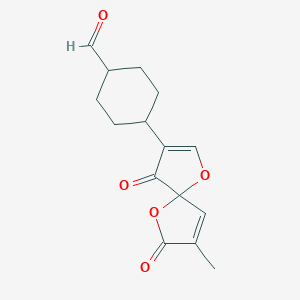
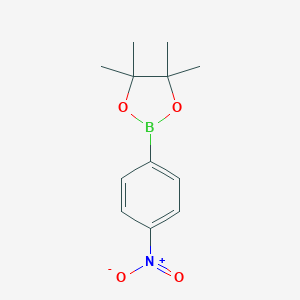
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
